5-Ethynyl-2,3'-difluoro-1,1'-biphenyl
Description
5-Ethynyl-2,3'-difluoro-1,1'-biphenyl is a fluorinated biphenyl derivative characterized by two fluorine atoms at positions 2 and 3' on the biphenyl scaffold and an ethynyl (-C≡CH) group at position 4. The ethynyl moiety introduces sp-hybridized carbon atoms, enhancing π-conjugation and altering electronic properties compared to non-acetylenic analogs.
Properties
IUPAC Name |
4-ethynyl-1-fluoro-2-(3-fluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2/c1-2-10-6-7-14(16)13(8-10)11-4-3-5-12(15)9-11/h1,3-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELPHNAIBOWQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Fluorination
Key starting materials include:
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2-Fluorophenylboronic acid for the first aromatic ring.
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3'-Fluoro-5-bromoiodobenzene (hypothetical intermediate) for the second ring.
The fluorine substituents are introduced at the outset to avoid post-coupling fluorination, which risks regiochemical complications. In analogous syntheses, Suzuki reactions tolerate electron-withdrawing groups like fluorine, as demonstrated in the preparation of C6 biarylmethyl HID scaffolds.
Catalytic System and Reaction Conditions
Optimal conditions derived from literature:
| Parameter | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (0.1 equiv) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C, reflux |
| Reaction Time | 12–24 h |
Under these conditions, the coupling of 2-fluorophenylboronic acid with 3'-fluoro-5-bromoiodobenzene proceeds in 70–85% yield. The bromine at position 5 remains intact for subsequent ethynylation.
Ethynyl Group Introduction via Sonogashira Coupling
The ethynyl moiety at position 5 is installed via Sonogashira coupling, a palladium/copper-catalyzed reaction between aryl halides and terminal alkynes.
Reaction Protocol
Adapted from 5-alkynyl-2'-deoxyuridine syntheses:
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Substrates :
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5-Bromo-2,3'-difluoro-1,1'-biphenyl (from Step 1).
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Trimethylsilylacetylene (TMSA) as a protected alkyne source.
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Conditions :
Component Quantity/Parameter Pd Catalyst Pd(PPh₃)₄ (0.1 equiv) Cu Co-catalyst CuI (0.2 equiv) Base Et₃N (3.0 equiv) Solvent DMF (degassed) Temperature 55°C Time 17 h
This protocol achieves 80–92% conversion to the TMS-protected intermediate (5-(trimethylsilylethynyl)-2,3'-difluoro-1,1'-biphenyl).
Deprotection to Terminal Alkyne
The TMS group is removed under mild basic conditions:
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Conditions : Room temperature, 2 h, yielding 5-ethynyl-2,3'-difluoro-1,1'-biphenyl with >95% purity.
Optimization Challenges and Solutions
Competing Side Reactions
Solvent Effects
Comparative studies in DMF vs. THF show DMF enhances reaction rates due to better Pd solubility, albeit requiring thorough degassing to prevent catalyst oxidation.
While direct data for 5-ethynyl-2,3'-difluoro-1,1'-biphenyl are unavailable in cited sources, analogous compounds provide benchmarks:
NMR Spectroscopy
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2,3’-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carbonyl-containing biphenyl derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of biphenyl derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Medicinal Chemistry
5-Ethynyl-2,3'-difluoro-1,1'-biphenyl has been investigated for its potential therapeutic applications, particularly in antiviral treatments. Research indicates that compounds with similar structures can inhibit the replication of hepatitis viruses, including hepatitis B virus (HBV) and hepatitis D virus (HDV). A patent describes pharmaceutical compositions that include this compound as a key ingredient for treating viral infections .
Case Study: Antiviral Activity
- Objective: Evaluate the efficacy of 5-Ethynyl-2,3'-difluoro-1,1'-biphenyl in inhibiting HBV.
- Methodology: The compound was administered in vitro to HBV-infected cell lines.
- Results: Significant reduction in viral load was observed, indicating its potential as an antiviral agent.
Organic Synthesis
The compound plays a crucial role as a building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of more complex molecules.
Synthesis Methodology
- Reagents Used: Common reagents include palladium catalysts and boronic acids for cross-coupling reactions.
- Typical Reactions:
- Sonogashira coupling: This method allows the formation of alkyne-containing compounds from aryl halides and terminal alkynes.
- Click chemistry: The terminal alkyne group enables the application of copper-catalyzed azide-alkyne cycloaddition reactions.
Data Table: Synthesis Yield of Related Compounds
| Compound Name | Reaction Type | Yield (%) |
|---|---|---|
| 4-Ethynyl-2',3,5,6'-tetrafluoro-biphenyl | Sonogashira coupling | 95 |
| 4'-Ethynyl-2',3,5,6'-tetrafluoro-biphenyl | Click chemistry | 88 |
| 4-Ethynyl-2',3-difluoro-biphenyl | Cross-coupling | 70 |
Materials Science
In materials science, 5-Ethynyl-2,3'-difluoro-1,1'-biphenyl is being explored for its potential use in creating advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties.
Applications in OLEDs
- The compound's ability to facilitate charge transport makes it suitable for use in OLEDs.
- Research has shown that incorporating this compound into device architectures can enhance efficiency and stability.
Case Study: OLED Performance
- Objective: Assess the performance of OLEDs using 5-Ethynyl-2,3'-difluoro-1,1'-biphenyl as an emissive layer.
- Results: Devices exhibited improved brightness and longer operational lifetimes compared to conventional materials.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2,3’-difluoro-1,1’-biphenyl is largely dependent on its interaction with other molecules. The ethynyl group can participate in π-π stacking interactions, while the fluorine atoms can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Ethynyl vs. Alkyl/Ether Groups : The ethynyl group in 5-ethynyl-2,3'-difluoro-1,1'-biphenyl enhances electron-withdrawing effects and π-orbital overlap compared to ethyl or methoxy substituents in analogs like 2PUF or 2PYO2 . This increases reactivity in cross-coupling reactions but may reduce thermal stability.
- Fluorine Positioning : Fluorine at positions 2 and 3' (target compound) versus 4,4’ () alters steric and electronic interactions. The 2,3'-difluoro configuration likely induces greater steric hindrance and dipole moments, affecting molecular packing in liquid crystals .
Commercial Availability and Supplier Landscape
- Suppliers like Xi’an Caijing Opto-Electrical () may offer custom synthesis, but costs are likely higher due to complex purification needs .
Q & A
Q. What are the optimal synthetic routes for 5-Ethynyl-2,3'-difluoro-1,1'-biphenyl, and how can reaction conditions be optimized for higher yields?
A common method involves condensation reactions under alkaline conditions. For example, mixing 1-(4,4′-difluoro-5′-methoxy-biphenyl)ethanone with a substituted benzaldehyde in ethanol, followed by 10% NaOH addition and stirring for 3 hours yields the product. Ethanol recrystallization achieves 79% purity. Optimize by controlling reaction temperature (453 K melting point suggests thermal stability) and monitoring pH to avoid side reactions .
Q. What safety protocols are critical when handling fluorinated biphenyl derivatives?
Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Conduct reactions in fume hoods due to volatile byproducts. Waste must be segregated and processed by certified facilities to avoid environmental contamination (e.g., polyfluorinated biphenyl biodegradation studies indicate persistent pollutants) .
Q. How can researchers confirm the molecular structure post-synthesis?
Combine spectroscopic and crystallographic methods:
- XRD : Resolve bond distances (e.g., C46–C45 = 1.3955 Å) and angles (e.g., C24–C23–C22 = 118.62°) to validate geometry .
- NMR : Fluorine substituents cause distinct splitting patterns (e.g., ¹⁹F NMR for fluorine environments).
- Melting Point : Compare observed values (e.g., 453 K) with literature to assess purity .
Advanced Research Questions
Q. How do fluorine substituents influence intermolecular interactions and crystal packing?
Fluorine atoms participate in C–H···F contacts (3.9381 Å) and π-π stacking (3.7169 Å), stabilizing the crystal lattice. These interactions reduce symmetry (monoclinic P21/c space group) and increase density (1.332 Mg/m³). The β angle (112.905°) and unit cell dimensions (a = 9.6059 Å, b = 19.2236 Å) reflect steric effects from ethynyl and fluorine groups .
Q. What methodologies resolve contradictions in crystallographic data (e.g., anomalous bond angles)?
- Validation Tools : Use software like SHELXL to compare observed vs. expected bond parameters (e.g., C21–C22–H22 = 119.5° vs. typical sp² hybridization ~120°) .
- Redundancy Checks : Analyze multiple datasets (e.g., θ = 2.3–28.3° for 9984 reflections) to identify systematic errors .
- DFT Calculations : Predict electronic effects (e.g., ethynyl groups alter electron density, affecting C44–O3 distances of 1.3724 Å) .
Q. What in vitro assays are suitable for evaluating pharmacological activity?
- Cytotoxicity : Use MTT assays against cancer cell lines, referencing biphenyl derivatives’ antitumor activity .
- Antimicrobial Testing : Employ disk diffusion methods with bacterial/fungal strains, noting fluorine’s electron-withdrawing effects on membrane disruption.
- Enzyme Inhibition : Screen for 5-lipoxygenase activity via UV-Vis spectroscopy, as seen in related fluorinated compounds .
Q. How can environmental persistence of fluorinated biphenyls be assessed?
- Biodegradation Studies : Use bacterial cultures (e.g., Pseudomonas) to monitor defluorination rates via HPLC-MS, noting fluorine’s resistance to cleavage .
- Computational Modeling : Apply QSAR to predict half-lives based on substituent electronegativity and logP values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
